molecular formula C19H37NO4Si B13704953 7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane

7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane

Cat. No.: B13704953
M. Wt: 371.6 g/mol
InChI Key: ZZHYRCYHLYBCGZ-UHFFFAOYSA-N
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Description

7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane is a complex organic compound with the molecular formula C12H21NO3. It is also known as tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane typically involves multiple steps. One common route starts with the preparation of 4-oxypiperidine-1-carboxylate, which is then converted to 4-methylene piperidine-1-carboxylate. This intermediate is reacted with trichloroacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow chemistry could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.

Scientific Research Applications

7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-1-oxa-7-azaspiro[3.5]nonane lies in its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H37NO4Si

Molecular Weight

371.6 g/mol

IUPAC Name

tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C19H37NO4Si/c1-17(2,3)24-16(21)20-11-9-19(10-12-20)13-15(23-19)14-22-25(7,8)18(4,5)6/h15H,9-14H2,1-8H3

InChI Key

ZZHYRCYHLYBCGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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